molecular formula C11H8ClNO2 B1524156 Methyl 2-chloroquinoline-5-carboxylate CAS No. 1192569-38-2

Methyl 2-chloroquinoline-5-carboxylate

Cat. No.: B1524156
CAS No.: 1192569-38-2
M. Wt: 221.64 g/mol
InChI Key: KDYIUQAXLBVZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloroquinoline-5-carboxylate (CAS 1192569-38-2) is a versatile chemical intermediate prized in medicinal and organic chemistry for constructing complex quinoline-based heterocyclic systems . With the molecular formula C 11 H 8 ClNO 2 and a molecular weight of 221.64 , this compound features a reactive 2-chloro substituent and an ester functional group, making it a valuable synthon for nucleophilic substitution and further functionalization . Quinolines are privileged structures in drug discovery, known for their wide spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties . As a key building block, this ester is instrumental in the research and development of novel therapeutic agents and other fused quinoline derivatives . The product is intended for research applications and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-chloroquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(12)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYIUQAXLBVZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=NC2=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192569-38-2
Record name methyl 2-chloroquinoline-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation Method Details

Starting Material Preparation

The precursor, methyl quinoline-5-carboxylate, can be synthesized by methylation of quinoline-5-carboxylic acid or by direct oxidation of 5-methylquinoline. In the reported methods, methyl quinoline-5-carboxylate is subjected to oxidation to form the corresponding quinolone intermediate.

Oxidation Step

  • Reagents: Dimethyl sulfate ((CH3O)2SO2) and potassium hexacyanoferrate(III) (K3[Fe(CN)6]).
  • Conditions: Heating methyl quinoline-5-carboxylate with dimethyl sulfate at ~185°C for 2.5 hours to form a quaternary salt intermediate.
  • Subsequent oxidation: The quaternary salt is then oxidized in an alkaline solution of potassium hexacyanoferrate(III) at 60°C to yield the quinolone intermediate.

This oxidation converts the methyl group adjacent to the nitrogen into a keto group, forming 2-oxoquinoline-5-carboxylate derivatives.

Chlorination Step

  • Reagents: A mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3).
  • Conditions: Heating the quinolone intermediate at 140°C in the presence of PCl5/POCl3 for about 1 hour.
  • Outcome: Introduction of a chlorine atom at the 2-position of the quinoline ring, yielding methyl 2-chloroquinoline-5-carboxylate.

The reaction mixture is then worked up by quenching with water and neutralization with sodium hydroxide, followed by extraction and purification through chromatography or recrystallization.

Reaction Scheme Summary

Step Reaction Reagents & Conditions Product Yield (%)
1 Methyl quinoline-5-carboxylate → Quinolone intermediate Dimethyl sulfate, 185°C, 2.5 h; then K3[Fe(CN)6], 60°C Quinolone derivative ~42% (varies by isomer)
2 Quinolone intermediate → this compound PCl5/POCl3, 140°C, 1 h This compound ~40%

Note: The yields are typical for analogous isomeric preparations and may vary depending on the exact position of substitution on the quinoline ring.

Alternative Routes and Optimization

Due to moderate yields and side product formation in the direct chlorination step, alternative synthetic routes have been explored:

  • Starting from 8-methylquinoline, a multi-step telescoped process involving alkylation, oxidation, chlorination, and esterification has been developed, improving overall yields up to 55% for the 8-carboxylate isomer.
  • However, for the 5-carboxylate isomer specifically, the two-stage oxidation-chlorination method remains the most straightforward and scalable approach.

Purification and Characterization

  • After reaction completion, the product is extracted with organic solvents such as chloroform or benzene.
  • Purification is typically achieved by passing the extract through an aluminum oxide column or recrystallization.
  • Characterization is performed by standard spectroscopic techniques (NMR, IR) confirming the presence of the 2-chloro substituent and ester functionality.

Research Findings and Notes

  • The oxidation-chlorination sequence is selective for quinoline-5-, 6-, and 7-carboxylates; however, the 8-carboxylate ester is unreactive under these conditions, necessitating alternative synthetic routes.
  • Minor by-products such as 2-chloroquinoline-5-carboxylic acid and 2-oxoquinoline-5-carboxylate esters may form, requiring careful purification.
  • The methods described are reproducible on a multigram scale, suitable for laboratory synthesis and potential industrial applications.

Summary Table of Preparation Methods

Compound Starting Material Key Reagents Conditions Yield Notes
This compound Methyl quinoline-5-carboxylate Dimethyl sulfate, K3[Fe(CN)6], PCl5/POCl3 185°C (oxidation), 140°C (chlorination) ~40% (chlorination step) Two-stage oxidation and chlorination
Methyl 2-chloroquinoline-8-carboxylate (related isomer) 8-methylquinoline Dimethyl sulfate, K3[Fe(CN)6], PCl5/POCl3, NBS, AgOAc, diazomethane Multi-step, 55% overall 55% overall Multi-step telescoped process

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloroquinoline-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: 2-Chloro-5-quinolinecarboxylic acid.

Scientific Research Applications

Biological Activities

Methyl 2-chloroquinoline-5-carboxylate is part of a broader class of quinoline derivatives known for their diverse biological activities. Research has highlighted several key areas where this compound and its analogs exhibit promising effects:

  • Antimicrobial Activity : Quinoline derivatives, including this compound, have been shown to possess antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effectiveness against various strains of bacteria and fungi, making them candidates for antibiotic development .
  • Anti-Tuberculosis Activity : Recent studies have indicated that quinoline carboxylic acids can inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis. This compound may contribute to the development of new anti-TB drugs by targeting the DNA gyrase enzyme, which is crucial for bacterial DNA replication .
  • Anticancer Properties : Quinoline derivatives are also being investigated for their potential anticancer effects. Some studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Synthetic Utility

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the following applications:

  • Synthesis of Novel Compounds : The compound can be used as a building block to synthesize more complex molecules with enhanced biological properties. For example, it can undergo various reactions such as alkylation, acylation, and condensation to produce derivatives with targeted functionalities .
  • Formation of Heterocyclic Structures : Its ability to participate in cyclization reactions makes it valuable for creating fused heterocyclic systems that are often found in biologically active compounds .

Case Studies and Research Findings

Several studies have documented the applications of this compound and related compounds:

Case Study 1: Antitubercular Activity

A study published in International Journal of Molecular Sciences explored the synthesis of arylated quinoline carboxylic acids, including derivatives based on this compound. These compounds were tested against both replicating and non-replicating strains of Mycobacterium tuberculosis, showing significant inhibitory activity. The study highlighted the importance of structural modifications at specific positions on the quinoline ring to enhance efficacy .

Case Study 2: Anticancer Research

Research conducted on various quinoline derivatives indicated that modifications to the this compound structure could lead to increased potency against cancer cell lines. The study emphasized the role of specific substituents in enhancing biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Antimicrobial ActivityEffective against bacteria and fungi ,
Anti-TuberculosisInhibits Mycobacterium tuberculosis through DNA gyrase inhibition
Anticancer PropertiesInduces apoptosis in cancer cells
Synthetic IntermediateVersatile building block for synthesizing complex molecules ,

Mechanism of Action

The mechanism of action of Methyl 2-chloroquinoline-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The quinoline ring structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, the chlorine atom and ester group can participate in various chemical interactions, enhancing its reactivity and specificity.

Comparison with Similar Compounds

Ethyl 2-chloro-5-methylquinoline-4-carboxylate

Key Differences :

  • Molecular Formula: C₁₃H₁₂ClNO₂ (vs. C₁₁H₈ClNO₂ for the methyl derivative).
  • Substituent Positions : Chlorine at 2-position, methyl group at 5-position, and ethyl ester at 4-position (vs. methyl ester at 5-position).
  • Molecular Weight : 241.7 g/mol (higher due to the ethyl group).

Structural Implications :

  • The 4-position carboxylate group may influence steric hindrance in reactions compared to the 5-position carboxylate in the methyl compound, affecting reactivity in coupling or substitution reactions .

General Methyl Ester Properties

Methyl esters, including Methyl 2-chloroquinoline-5-carboxylate, typically exhibit:

  • Volatility : Higher volatility compared to ethyl esters due to lower molecular weight.
  • Solubility: Moderate solubility in polar organic solvents (e.g., acetone, ethanol) but poor aqueous solubility.
  • Stability : Susceptible to hydrolysis under acidic or basic conditions, which may limit applications in aqueous environments .

Data Table: Comparative Analysis

Property This compound Ethyl 2-chloro-5-methylquinoline-4-carboxylate
CAS Number 1192569-38-2 1242336-52-2
Molecular Formula C₁₁H₈ClNO₂ C₁₃H₁₂ClNO₂
Molecular Weight (g/mol) 221.64 241.7
Ester Group Methyl at 5-position Ethyl at 4-position
Key Substituents 2-Cl, 5-COOCH₃ 2-Cl, 5-CH₃, 4-COOCH₂CH₃
Theoretical Boiling Point Not reported Not reported
Storage Unspecified Unspecified

Research Findings and Implications

  • Reactivity: The 5-carboxylate position in this compound may enhance electrophilic substitution at the 6- or 8-positions of the quinoline ring, whereas the 4-carboxylate in the ethyl derivative could favor different regioselectivity .
  • Applications : Ethyl derivatives are often preferred in drug discovery for extended metabolic stability, while methyl esters may serve as intermediates for further functionalization due to their simpler ester hydrolysis .
  • Synthetic Challenges: The ethyl compound’s higher steric bulk may complicate purification compared to the methyl analogue, as noted in chromatographic studies of similar esters .

Biological Activity

Methyl 2-chloroquinoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8ClNO2C_{10}H_8ClNO_2 and a molecular weight of approximately 221.64 g/mol. Its structure consists of a quinoline skeleton with a chlorine atom at the second position and a carboxylate ester group at the fifth position, which contributes to its unique chemical properties and potential biological activities.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties similar to other quinoline derivatives. The exact mechanism of action remains to be fully elucidated, but it is hypothesized that the chlorine substitution may enhance its interaction with microbial targets.
  • Antiproliferative Activity : Research on related quinoline compounds has demonstrated antiproliferative effects against various cancer cell lines. While specific data on this compound is limited, the structural similarities suggest potential activity against cancer cells .

Comparative Biological Activity Table

Activity TypeCompoundIC50/Activity Level
AntimicrobialThis compoundNot specifically documented; potential based on structural analogs
AntiproliferativeRelated quinolinesIC50 values ranging from 0.96 µM to >50 µM against various cell lines
AntifungalOther quinoline derivativesMIC values ranging from 4.69 to 222.31 µM against various strains

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of Quinoline Skeleton : Starting materials containing an appropriate nitrogen precursor are subjected to cyclization reactions.
  • Chlorination : The introduction of the chlorine atom at the second position can be achieved through electrophilic aromatic substitution.
  • Esterification : The carboxylic acid is converted to its methyl ester form using methanol and an acid catalyst.

Alternative synthetic routes may vary in starting materials or reaction conditions to optimize yield and purity .

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound, providing insights into its potential biological activities:

  • Antimalarial Activity : Quinoline derivatives have been extensively studied for their antimalarial properties, particularly in inhibiting heme detoxification in malaria parasites. Research indicates that modifications in the quinoline structure can significantly influence activity levels against malaria .
  • Anticancer Properties : Studies on similar quinoline compounds have shown promising results in inhibiting cancer cell growth. For instance, a series of substituted quinolines demonstrated IC50 values indicating potent activity against various cancer cell lines, suggesting that this compound might exhibit similar effects .
  • Mechanistic Insights : Investigations into the mechanism of action for related compounds reveal that they may interact with specific molecular targets within cells, including enzymes and receptors involved in critical biological pathways .

Q & A

Q. What methodologies are recommended for detecting degradation products of this compound under varying storage conditions?

  • Methodological Answer :
  • Stability Studies : Use accelerated aging tests (40°C/75% RH) and monitor via LC-MS.
  • Degradation Pathways : Identify hydrolysis products (e.g., carboxylic acid derivatives) using high-resolution MS and 1^1H NMR .
  • Protocol Documentation : Report storage conditions (e.g., inert atmosphere, desiccants) in experimental sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloroquinoline-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloroquinoline-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.